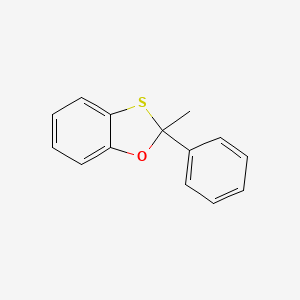
1,3-Benzoxathiole, 2-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxathiole, 2-methyl-2-phenyl- is an organic compound that belongs to the class of benzoxathioles This compound is characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms The presence of a methyl group and a phenyl group attached to the oxathiole ring further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-methyl-2-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzoxazole with methyl iodide and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of 1,3-Benzoxathiole, 2-methyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxathiole, 2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxathioles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzoxathiole, 2-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzoxathiole, 2-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the sulfur atom.
Benzoxazole: Contains an oxygen atom but no sulfur or additional methyl and phenyl groups.
Benzothiazole: Contains a sulfur atom but lacks the oxygen atom.
Uniqueness
1,3-Benzoxathiole, 2-methyl-2-phenyl- is unique due to the presence of both oxygen and sulfur atoms in its structure, along with the methyl and phenyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
54226-26-5 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-benzoxathiole |
InChI |
InChI=1S/C14H12OS/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10H,1H3 |
InChI Key |
VIRRMGFZDXHZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















